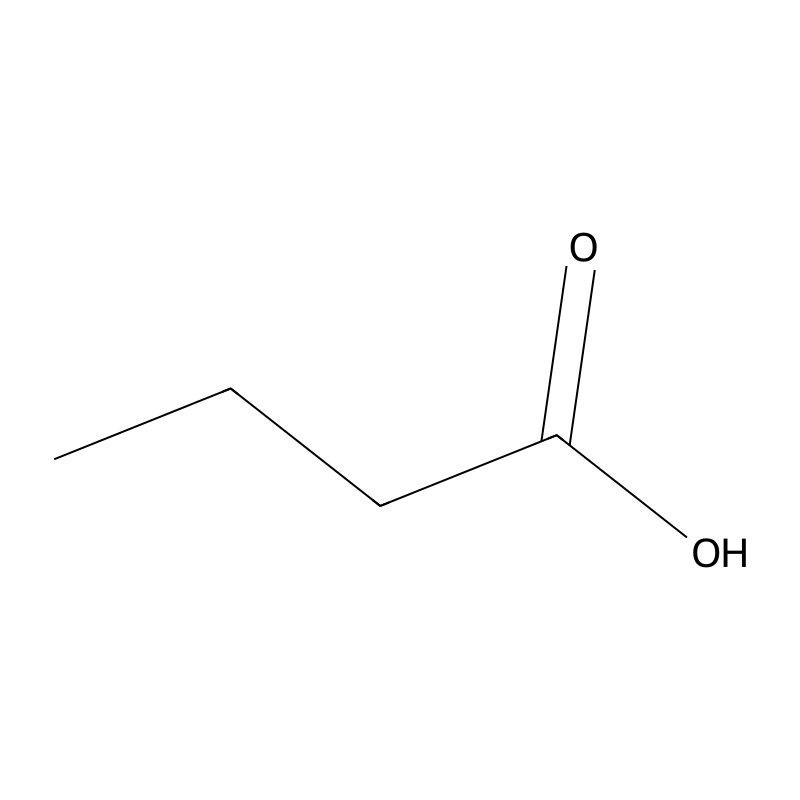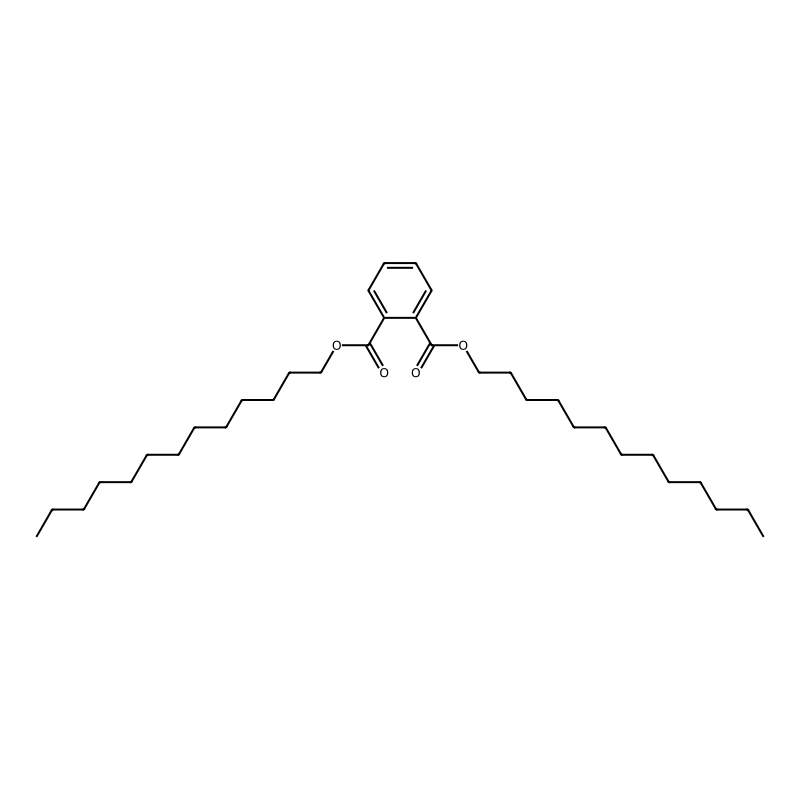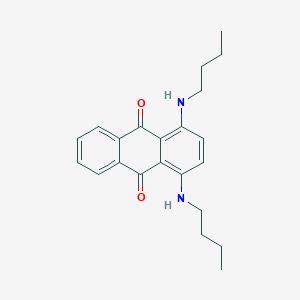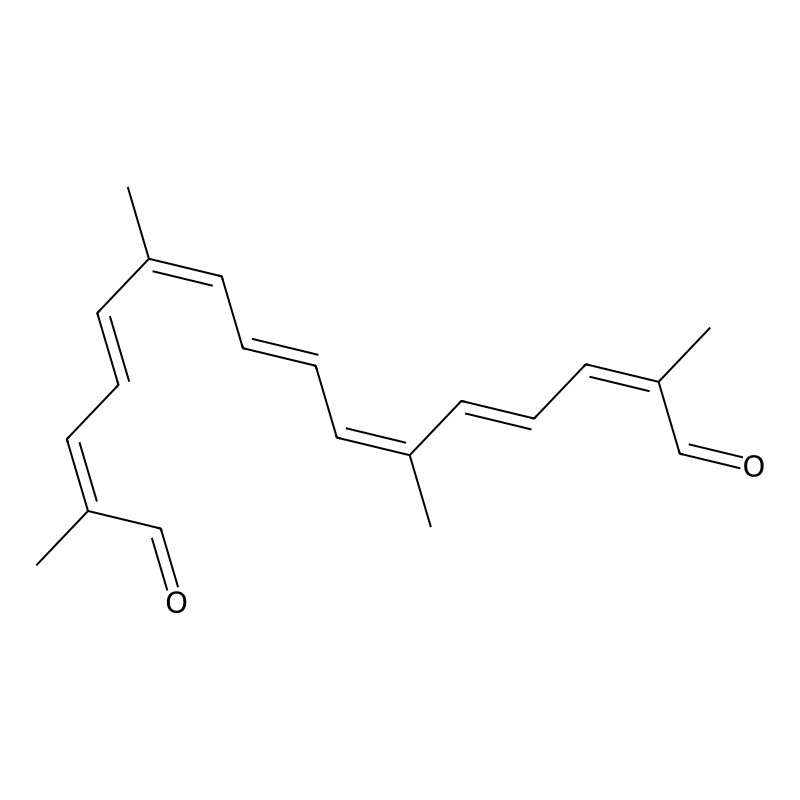Food & Cosmetic Component Standards
CAS No.:107-92-6
Molecular Formula:C4H8O2
C4H8O2
CH3CH2CH2COOH
C4H8O2
CH3CH2CH2COOH
Molecular Weight:88.11 g/mol
Availability:
In Stock
CAS No.:119-06-2
Molecular Formula:C34H58O4
Molecular Weight:530.8 g/mol
Availability:
In Stock
CAS No.:118-71-8
Molecular Formula:C6H6O3
Molecular Weight:126.11 g/mol
Availability:
In Stock
CAS No.:127-51-5
Molecular Formula:C14H22O
Molecular Weight:206.32 g/mol
Availability:
In Stock
CAS No.:17354-14-2
Molecular Formula:C22H26N2O2
Molecular Weight:350.5 g/mol
Availability:
In Stock
CAS No.:502-70-5
Molecular Formula:C20H24O2
Molecular Weight:296.4 g/mol
Availability:
In Stock





